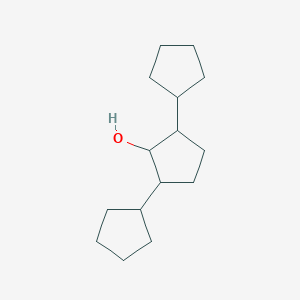
2,5-Dicyclopentyl cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dicyclopentyl cyclopentanol is a cyclic alcohol with the molecular formula C15H26O and a molecular weight of 222.37 g/mol This compound is characterized by the presence of two cyclopentyl groups attached to a cyclopentanol core
Vorbereitungsmethoden
2,5-Dicyclopentyl cyclopentanol can be synthesized through several methods. One common synthetic route involves the hydrogenation of cyclopentene. This process typically includes two steps: an initial addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for these reactions include temperatures ranging from 333.15 to 353.15 K for the addition-esterification and 323.15 to 343.15 K for the transesterification .
Industrial production methods for cyclic alcohols, including this compound, often involve the direct hydration of cyclopentene using zeolite catalysts or the indirect hydration in the presence of formic acid . These methods are preferred due to their efficiency and scalability.
Analyse Chemischer Reaktionen
2,5-Dicyclopentyl cyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Oxidation: This reaction typically converts the alcohol group into a ketone or carboxylic acid, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the alcohol group into an alkane, often using reagents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing the hydroxyl group with other functional groups, such as halides, using reagents like thionyl chloride.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include ketones, carboxylic acids, alkanes, and halides.
Wissenschaftliche Forschungsanwendungen
2,5-Dicyclopentyl cyclopentanol has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic alcohols.
Industry: It is used in the production of fragrances, fungicides, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2,5-Dicyclopentyl cyclopentanol involves its interaction with specific molecular targets and pathways. As a cyclic alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence the compound’s biological activity and its effectiveness in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,5-Dicyclopentyl cyclopentanol can be compared with other cyclic alcohols such as cyclopentanol and cyclohexanol. While cyclopentanol and cyclohexanol are simpler molecules with fewer substituents, this compound is unique due to the presence of two cyclopentyl groups, which can influence its chemical properties and reactivity .
Cyclopentanol: A simpler cyclic alcohol used in the production of fragrances and fungicides.
Cyclohexanol: An intermediate in the production of adipic acid and ε-caprolactam, used in the manufacture of nylon.
Eigenschaften
CAS-Nummer |
77189-02-7 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
2,5-dicyclopentylcyclopentan-1-ol |
InChI |
InChI=1S/C15H26O/c16-15-13(11-5-1-2-6-11)9-10-14(15)12-7-3-4-8-12/h11-16H,1-10H2 |
InChI-Schlüssel |
MJPCOTFVFDYATP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2CCC(C2O)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



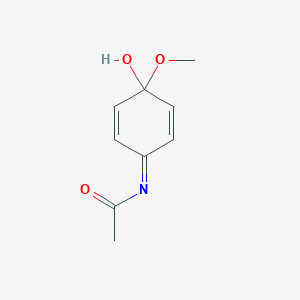
![2-{5-[(Benzofuran-2-carbonyl)-hydrazonomethyl]-furan-2-yl}-benzoic acid methyl ester](/img/structure/B13796036.png)
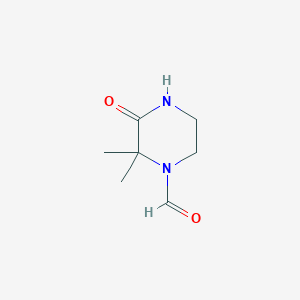
![Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-](/img/structure/B13796046.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
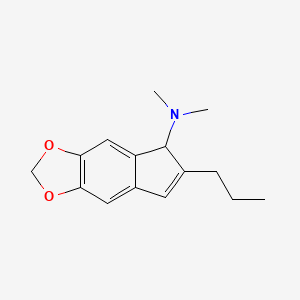
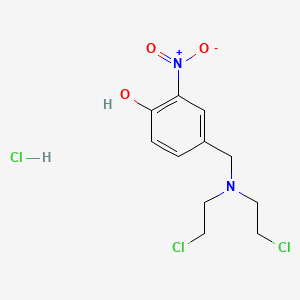
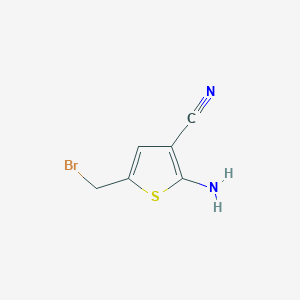
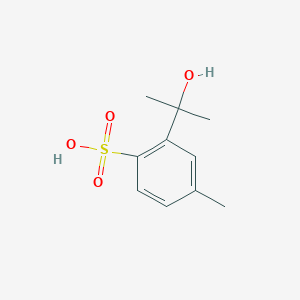
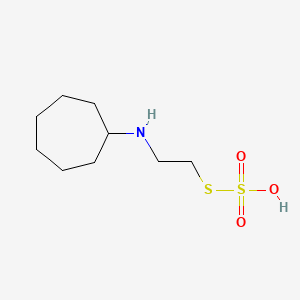
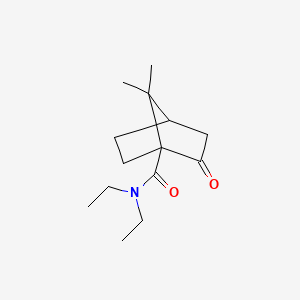
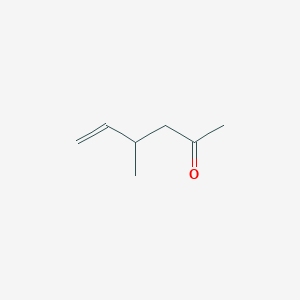
![Acetamide,N-[6-amino-1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B13796121.png)
